molecular formula C13H21NO3 B14888500 tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate

tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate

Cat. No.: B14888500
M. Wt: 239.31 g/mol
InChI Key: UYFQIJQUASHBEP-UHFFFAOYSA-N
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Description

tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an allyl group, and a 4-oxopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-allyl-4-oxopiperidine-1-carboxylate typically involves the allylation of tert-butyl 4-oxopiperidine-1-carboxylate. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium (BuLi) in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromide. This reaction yields tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates in 50-80% yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) to yield the corresponding ketone.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Substitution: Allyl bromide in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Reduction: tert-Butyl 2-allyl-4-hydroxypiperidine-1-carboxylate.

    Oxidation: this compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-allyl-4-oxopiperidine-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, piperidine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of ion channels .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the allyl group but shares the piperidine and tert-butyl moieties.

    tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Similar structure with a hydroxyl group instead of a ketone.

    tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate: Contains a bromine atom instead of an allyl group.

Uniqueness

tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both an allyl group and a 4-oxopiperidine moiety. This combination provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 4-oxo-2-prop-2-enylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3

InChI Key

UYFQIJQUASHBEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1CC=C

Origin of Product

United States

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